4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
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Overview
Description
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is an organic compound with the molecular formula C14H25BrN2OSi. It is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl group, and a benzene ring with two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that the compound contains a total of 44 bonds, including 19 non-h bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) . These structural features may influence its interaction with biological targets.
Biochemical Pathways
The compound is known to be an organic synthetic intermediate . It may participate in various biochemical pathways depending on the context of its use. For instance, tert-butyldimethylsilyloxyacetaldehyde, a related compound, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Pharmacokinetics
The compound’s molecular weight (34535), density (1211±006 g/cm3), and boiling point (3909±420 °C) may influence its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine typically involves the reaction of 4-bromo-1,2-phenylenediamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to avoid overreaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives.
Scientific Research Applications
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,2-phenylenediamine: This compound lacks the tert-butyldimethylsilyl group and has different chemical properties and reactivity.
N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine: This compound lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyl group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-bromo-1-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMCEBYFGWAJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1=C(C=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135120 |
Source
|
Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-42-4 |
Source
|
Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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